molecular formula C10H12Cl2O B13708980 1-(tert-Butoxy)-3,5-dichlorobenzene

1-(tert-Butoxy)-3,5-dichlorobenzene

Cat. No.: B13708980
M. Wt: 219.10 g/mol
InChI Key: UPZHSZZEPVMYON-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-3,5-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3,5-dichlorobenzene typically involves the alkylation of 3,5-dichlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms, while oxidation may result in the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(tert-Butoxy)-3,5-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3,5-dichlorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol and a phenolic intermediate, which can further participate in various biochemical reactions. The chlorine atoms on the benzene ring may also influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1,3-dichloro-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3

InChI Key

UPZHSZZEPVMYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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